

Commercial suppliers of Oxytocin free acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oxytocin free acid	
Cat. No.:	B3026480	Get Quote

An In-depth Technical Guide to Commercial **Oxytocin Free Acid** for Researchers and Drug Development Professionals

Introduction to Oxytocin Free Acid

Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter synthesized in the hypothalamus and released by the posterior pituitary gland.[1][2] It plays a crucial role in various physiological processes, most notably uterine contractions during labor and milk ejection during lactation.[2][3] Beyond these classical functions, oxytocin is integral to cardiovascular regulation and a wide range of social behaviors, including bonding, trust, and generosity.[1]

The biological actions of oxytocin are mediated by the oxytocin receptor (OXTR), a G-protein-coupled receptor (GPCR). **Oxytocin free acid**, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide residue is replaced by a glycine residue. This form is frequently used in research settings to investigate the physiological and behavioral effects of oxytocin and to explore its therapeutic potential. All commercial products listed are intended for research use only (RUO) and not for diagnostic or therapeutic procedures.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-quality **Oxytocin free acid** is critical. Several reputable biochemical suppliers offer this peptide for research purposes. The following table summarizes the key technical specifications from various commercial vendors to facilitate comparison.



Supplier	Product Name	Purity	Molecular Weight (Da)	Molecular Formula	Solubility	CAS Number
Abcam	Oxytocin (free acid)	>95%	1008.2	C43H65N11 O13S2	Soluble in water to 1mg/ml	4248-64-0
MedchemE xpress	Oxytocin free acid	Not specified	Not specified	Not specified	Not specified	4248-64-0
Biosynth	Oxytocin (free acid)	Not specified	1008.17	C43H65N11 O13S2	Not specified	4248-64-0
TargetMol	Oxytocin free acid	Not specified	1008.18	C43H65N11 O13S2	Not specified	4248-64-0
ChemicalB ook	Oxytocin (free acid)	Not specified	1008.18	C43H65N11 O13S2	Not specified	4248-64-0
Parchem	Oxytocin free acid	Not specified	Not specified	Not specified	Not specified	24346-32-5

Storage Conditions:

- Abcam: Recommends short-term storage at -20°C and long-term storage at -20°C under desiccating conditions for up to 12 months.
- TargetMol: Recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.

Oxytocin Signaling Pathways

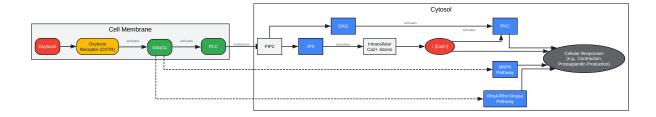
Oxytocin exerts its effects by binding to the Oxytocin Receptor (OXTR), which can couple to different G-proteins, primarily $G\alpha q/11$ and $G\alpha i$. This initiates a cascade of intracellular signaling events that vary depending on the cell type.

The principal signaling pathway involves the Gq/PLC/IP3 cascade. Upon activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol



1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental to processes like uterine smooth muscle contraction.

Additionally, OXTR activation can stimulate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways, which contribute to prostaglandin production and cellular proliferation.



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Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade.

Key Experimental Protocols and Methodologies

Oxytocin free acid is utilized in a variety of experimental models, from in vitro bioassays to in vivo behavioral studies in animals and humans. The route of administration and dosage are critical parameters that depend on the research question.

In Vitro Bioassay: Rat Uterine Horn Contraction

A classic method to determine the potency of an oxytocin preparation is the rat uterine horn bioassay. This assay leverages the dose-dependent contractile response of uterine smooth



muscle to oxytocin.

- Tissue Preparation: A segment of the uterine horn from a rat (often pre-treated with estrogen) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 32°C) and aerated.
- Recording: The tissue is connected to an isotonic transducer, and contractions are recorded using a kymograph or a digital data acquisition system.
- Procedure: After a stabilization period, standard solutions of oxytocin at known concentrations are added to the bath to establish a dose-response curve. The response to the unknown sample is then measured and its concentration is determined by interpolation from the standard curve.
- Parameters: A typical cycle involves a 30-second contact time followed by washing the tissue to allow it to return to baseline before the next dose.

In Vivo Administration in Animal Models

In animal studies, oxytocin is commonly administered via intraperitoneal (IP) or intranasal (IN) routes to investigate its effects on behavior, cognition, and physiology.

- Intraperitoneal (IP) Injection: In a rat model of autism, oxytocin was administered via IP
 injection at a dose of 10 mg/kg for 8 consecutive days. Behavioral testing was initiated after
 several days of treatment, with the final dose given 15-20 minutes before the behavioral test.
- Intranasal (IN) Administration: Intranasal delivery is a non-invasive method that is thought to facilitate direct access to the central nervous system. In a rat study, an adapted protocol used a dose of 12 IU/kg administered daily for 4 days.

Human Experimental Studies

To study the effects of oxytocin on human behavior and stress responses, a double-blind, placebo-controlled design is the gold standard.

Administration: Oxytocin is typically administered intranasally at a dose of 24 IU. This
method has been shown to be safe and effective in modulating behavior and neuroendocrine
responses.

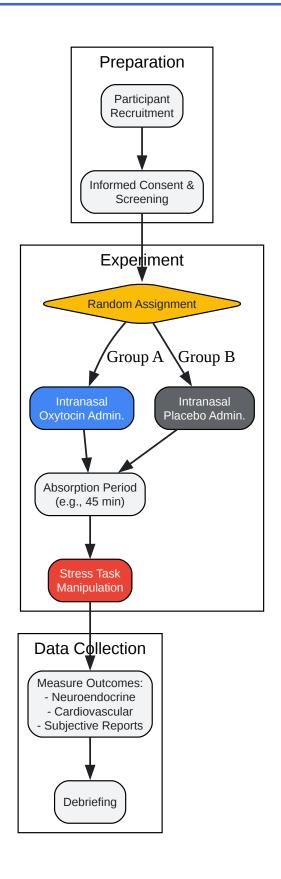






- Workflow: Participants are recruited and randomly assigned to receive either intranasal oxytocin or a placebo. Following a waiting period to allow for absorption, they undergo a standardized stress-inducing task (e.g., a social stress manipulation).
- Outcome Measures: Throughout the procedure, researchers collect multiple outcome measures, including neuroendocrine markers (e.g., cortisol from saliva), cardiovascular readings (e.g., heart rate, blood pressure), and subjective self-reports of mood and anxiety.





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Caption: Workflow for a human placebo-controlled oxytocin study.



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- To cite this document: BenchChem. [Commercial suppliers of Oxytocin free acid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026480#commercial-suppliers-of-oxytocin-free-acid]

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